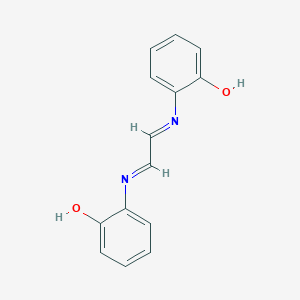

Glyoxalbis(2-hydroxyanil)

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxyphenyl)iminoethylideneamino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18/h1-10,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKAPSZEPRQQGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC=NC2=CC=CC=C2O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061568 |

Source

|

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige odorless solid; [Acros Organics MSDS] |

Source

|

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1149-16-2 |

Source

|

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethanediylidenedinitrilodiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL-BIS(2-HYDROXYANIL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2AW5XX09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Glyoxalbis(2-hydroxyanil): A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of glyoxalbis(2-hydroxyanil), a versatile Schiff base ligand. The document details the experimental protocol for its preparation, presents a thorough analysis of its spectroscopic and physical properties, and discusses its applications in coordination chemistry.

Introduction

Glyoxalbis(2-hydroxyanil), also known as 2,2'-[ethanediylidenedinitrilo]diphenol, is a Schiff base derivative formed from the condensation of glyoxal and 2-aminophenol. It is a yellow to orange crystalline solid with limited solubility in water but is soluble in organic solvents like ethanol and methanol.[1] This compound is of significant interest in the field of coordination chemistry, where it functions as a tetradentate ligand, forming stable complexes with various transition metal ions. These metal complexes have potential applications in catalysis and materials science. Additionally, its derivatives have been explored for their potential biological activities.

Synthesis of Glyoxalbis(2-hydroxyanil)

The synthesis of glyoxalbis(2-hydroxyanil) is achieved through a condensation reaction between glyoxal and 2-aminophenol. The reaction involves the formation of two imine (-C=N-) bonds, resulting in the characteristic Schiff base structure.

Experimental Protocol

A detailed experimental protocol for the synthesis of glyoxalbis(2-hydroxyanil) is provided below. This protocol is based on established chemical literature and is intended for laboratory-scale synthesis.

Materials:

-

2-Aminophenol (C₆H₇NO)

-

Glyoxal (40% aqueous solution, C₂H₂O₂)

-

Ethanol (C₂H₅OH)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

-

Beakers and graduated cylinders

-

Melting point apparatus

Procedure:

-

Dissolution of Reactant: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol in ethanol.

-

Addition of Glyoxal: To the stirred solution of 2-aminophenol, slowly add a stoichiometric amount of a 40% aqueous solution of glyoxal. The molar ratio of 2-aminophenol to glyoxal should be 2:1.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or methanol, to obtain the pure glyoxalbis(2-hydroxyanil).

-

Drying: The purified crystals are dried in a desiccator or under vacuum to remove any residual solvent.

Characterization of Glyoxalbis(2-hydroxyanil)

The synthesized glyoxalbis(2-hydroxyanil) is characterized by various analytical techniques to confirm its structure and purity. The following sections detail the expected results from these analyses.

Physical Properties

A summary of the key physical properties of glyoxalbis(2-hydroxyanil) is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Approximately 205 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, benzene, and dioxane. |

Spectroscopic Characterization

Spectroscopic methods are crucial for elucidating the molecular structure of glyoxalbis(2-hydroxyanil).

The FT-IR spectrum of glyoxalbis(2-hydroxyanil) provides information about the functional groups present in the molecule. Key vibrational frequencies are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (phenolic) |

| ~3050 | C-H stretching (aromatic) |

| ~1620 | C=N stretching (imine) |

| ~1590, 1490 | C=C stretching (aromatic) |

| ~1280 | C-O stretching (phenolic) |

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The expected chemical shifts are presented below.

¹H NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | singlet | 2H | Phenolic -OH |

| ~8.9 | singlet | 2H | Imine -CH=N- |

| ~6.8 - 7.5 | multiplet | 8H | Aromatic protons |

¹³C NMR (in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~164 | Imine carbon (-CH=N-) |

| ~150 | Aromatic carbon attached to -OH |

| ~115 - 135 | Aromatic carbons |

The UV-Vis absorption spectrum of glyoxalbis(2-hydroxyanil) in a suitable solvent (e.g., ethanol) typically shows absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the imine groups.

| Wavelength (nm) | Transition |

| ~270 | π → π |

| ~350 | n → π |

Logical Relationship of Characterization Data

The characterization data obtained from different analytical techniques are interconnected and provide a comprehensive picture of the molecular structure of glyoxalbis(2-hydroxyanil).

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of glyoxalbis(2-hydroxyanil). The detailed experimental protocol and the summary of expected characterization data will be a valuable resource for researchers and scientists working with this compound. The well-defined structure and the presence of multiple coordination sites make glyoxalbis(2-hydroxyanil) a versatile ligand for the development of novel metal complexes with potential applications in various fields of chemistry and materials science. Further research into the biological activities of this compound and its derivatives could open up new avenues for its application in drug development.

References

An In-depth Technical Guide on the Chemical Properties of Glyoxalbis(2-hydroxyanil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxalbis(2-hydroxyanil), a Schiff base ligand, is a significant compound in coordination chemistry with potential applications in various scientific fields, including analytical chemistry and catalysis. This technical guide provides a comprehensive overview of its core chemical properties, drawing from available scientific literature and chemical data. The document details its synthesis, spectroscopic characteristics, and thermal and electrochemical properties. Standardized experimental protocols are provided to aid in the replication and further investigation of this compound. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, key processes and relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical behavior.

Introduction

Glyoxalbis(2-hydroxyanil), with the chemical formula C₁₄H₁₂N₂O₂, is a symmetrical tetradentate Schiff base formed from the condensation reaction of glyoxal and 2-aminophenol.[1] It is a yellow to orange crystalline solid that is sparingly soluble in water but demonstrates solubility in organic solvents such as ethanol, methanol, and dimethylformamide.[1] Its primary utility lies in its function as a versatile ligand capable of forming stable complexes with a variety of transition metal ions.[1] This property has led to its use as an indicator for metal titrations and has spurred interest in its potential catalytic activities.[2] This guide aims to consolidate the existing knowledge on the chemical properties of Glyoxalbis(2-hydroxyanil) to serve as a valuable resource for researchers in chemistry and drug development.

Synthesis and Structure

The synthesis of Glyoxalbis(2-hydroxyanil) is typically achieved through a condensation reaction between glyoxal and 2-aminophenol, usually in a 1:2 molar ratio. The reaction involves the formation of two imine (C=N) bonds, characteristic of Schiff bases.

General Synthesis Workflow

The synthesis process can be generalized into several key steps, as depicted in the workflow diagram below.

Caption: Generalized workflow for the synthesis of Glyoxalbis(2-hydroxyanil).

Experimental Protocol: Synthesis

A representative experimental protocol for the synthesis of Glyoxalbis(2-hydroxyanil) is as follows:

-

Dissolution of Reactant: Dissolve 2-aminophenol in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Glyoxal: To the stirred solution, add an aqueous solution of glyoxal (40 wt. % in H₂O) dropwise. The molar ratio of 2-aminophenol to glyoxal should be approximately 2:1.

-

Reaction Condition: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and dried under vacuum to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of Glyoxalbis(2-hydroxyanil) is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [3] |

| Molecular Weight | 240.26 g/mol | [3] |

| CAS Number | 1149-16-2 | [3] |

| Appearance | White to light yellow powder to crystals | [4] |

| Melting Point | 203-211 °C (lit.) | [4] |

| Solubility | Insoluble in water; Soluble in benzene, ethanol, methanol, dioxane. |

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of Glyoxalbis(2-hydroxyanil).

UV-Visible Spectroscopy

Experimental Protocol: UV-Visible Spectroscopy [5][7]

-

Solution Preparation: Prepare a dilute solution of Glyoxalbis(2-hydroxyanil) in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.

-

Sample Analysis: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

The IR spectrum of Glyoxalbis(2-hydroxyanil) would be expected to show characteristic absorption bands for the O-H, C-H (aromatic), C=N (imine), and C=C (aromatic) functional groups. While specific peak assignments are not widely published, the presence of an imine bond is a key feature.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | 3200-3600 (broad) |

| C-H (Aromatic) | 3000-3100 |

| C=N (Imine) | 1600-1650 |

| C=C (Aromatic) | 1450-1600 |

Experimental Protocol: FTIR Spectroscopy [1][8]

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Record the IR spectrum of the sample.

-

Data Analysis: Identify and assign the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of Glyoxalbis(2-hydroxyanil). Although a complete, assigned spectrum is not publicly available, the expected chemical shifts can be predicted based on the structure. A database entry for the ¹³C NMR spectrum exists but is not freely accessible.[9]

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons: Signals in the range of 6.5-8.0 ppm.

-

Imine Proton (-CH=N-): A singlet peak typically in the range of 8.0-9.0 ppm.

-

Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: Signals in the range of 110-160 ppm.

-

Imine Carbon (-CH=N-): A signal in the range of 160-170 ppm.

Experimental Protocol: NMR Spectroscopy [10][11][12]

-

Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for detailed structural assignments.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of a compound. Specific TGA/DSC data for Glyoxalbis(2-hydroxyanil) is not readily found in the literature. However, studies on similar Schiff bases indicate that they are generally stable at elevated temperatures, with decomposition often occurring in multiple steps.[13][14]

Experimental Protocol: TGA/DSC [2][6]

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate crucible (e.g., alumina or aluminum).

-

Instrumentation: Use a simultaneous TGA/DSC instrument.

-

Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: Analyze the TGA curve for weight loss as a function of temperature and the DSC curve for endothermic or exothermic transitions.

Electrochemical Properties

The electrochemical behavior of Glyoxalbis(2-hydroxyanil) can be investigated using techniques like cyclic voltammetry. The imine groups and the phenolic hydroxyl groups are potential redox-active sites. Studies on other tetradentate Schiff base complexes have shown that the metal center's redox properties are influenced by the ligand environment.[15][16][17] The free ligand itself is also expected to exhibit electrochemical activity.

Expected Electrochemical Behavior

The phenolic hydroxyl groups can be oxidized, and the imine groups can be reduced. The exact potentials for these processes would need to be determined experimentally.

Experimental Protocol: Cyclic Voltammetry[18][19][20]

-

Electrolyte Solution: Prepare a solution of the sample in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Data Acquisition: Scan the potential between defined limits and record the resulting current.

-

Data Analysis: Analyze the cyclic voltammogram to identify oxidation and reduction peaks and determine their potentials.

Coordination Chemistry and Potential Applications

Glyoxalbis(2-hydroxyanil) acts as a tetradentate ligand, coordinating to metal ions through the two phenolic oxygen atoms and the two imine nitrogen atoms. This forms two five-membered chelate rings, resulting in a stable complex.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. Glyoxal bis-(2-hydroxyanil), 98% Glyoxal bis-(2-hydroxyanil), 98% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 5. longdom.org [longdom.org]

- 6. iitk.ac.in [iitk.ac.in]

- 7. eu-opensci.org [eu-opensci.org]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. Synthesis and Spectroscopic Studies of New Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 12. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Synthesis, Characterization, and In Vitro Cytotoxicity of Unsymmetrical Tetradentate Schiff Base Cu(II) and Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Glyoxalbis(2-hydroxyanil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyoxalbis(2-hydroxyanil), a Schiff base ligand, possesses a unique molecular architecture characterized by its bis-imine framework linking two 2-hydroxyaniline moieties. This guide provides a comprehensive analysis of its molecular structure, bonding characteristics, and relevant experimental protocols. Quantitative data on its key structural parameters are summarized, and detailed methodologies for its synthesis and characterization are presented. The document also includes visualizations of the molecular structure and experimental workflows to facilitate a deeper understanding of this compound's chemical properties and applications, primarily in coordination and analytical chemistry.

Molecular Structure and Bonding

Glyoxalbis(2-hydroxyanil) (C₁₄H₁₂N₂O₂) is a symmetrical molecule consisting of two 2-hydroxyaniline units bridged by a glyoxal-derived ethane-1,2-diimine linker.[1] The molecule's structure is stabilized by intramolecular hydrogen bonds and exists predominantly in the phenol-imine tautomeric form.

Tautomerism and Intramolecular Hydrogen Bonding

The presence of hydroxyl and imine groups in proximity allows for the formation of strong intramolecular hydrogen bonds between the phenolic hydrogen and the imine nitrogen (O-H···N). This interaction creates stable six-membered rings and is a key feature of the molecule's conformation. The existence of the phenol-imine form is supported by crystallographic studies of similar Schiff bases, which show characteristic single bond lengths for the C-O bond.

Crystallographic Data

Table 1: Key Physicochemical Properties of Glyoxalbis(2-hydroxyanil)

| Property | Value |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 1149-16-2 |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Approximately 200-211 °C |

| Solubility | Limited in water; soluble in ethanol, methanol, and dimethylformamide |

Spectroscopic Characterization

Spectroscopic techniques are crucial for confirming the identity and elucidating the structural features of glyoxalbis(2-hydroxyanil).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the molecular framework.

Table 2: Predicted ¹³C NMR Chemical Shifts for Glyoxalbis(2-hydroxyanil)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (imine) | ~160-165 |

| C-O (phenolic) | ~150-155 |

| Aromatic C-N | ~140-145 |

| Aromatic C-H | ~115-130 |

| Aromatic C-C | ~115-120 |

Note: Actual chemical shifts may vary depending on the solvent used.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Table 3: Characteristic FTIR Vibrational Frequencies for Glyoxalbis(2-hydroxyanil)

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretch (intramolecularly H-bonded) | 3200-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=N stretch (imine) | ~1620 |

| C=C stretch (aromatic) | ~1450-1600 |

| C-O stretch (phenolic) | ~1280 |

Experimental Protocols

Synthesis of Glyoxalbis(2-hydroxyanil)

Glyoxalbis(2-hydroxyanil) is typically synthesized via a condensation reaction between glyoxal and 2-aminophenol.[1]

Materials:

-

Glyoxal (40% aqueous solution)

-

2-Aminophenol

-

Ethanol or Methanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 2-aminophenol in ethanol or methanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add an equimolar amount of glyoxal (40% aqueous solution) to the flask while stirring.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and then with diethyl ether.

-

Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure, yellow-orange crystals of glyoxalbis(2-hydroxyanil).

-

Dry the purified product under vacuum.

Characterization Workflow

A typical workflow for the characterization of synthesized glyoxalbis(2-hydroxyanil) is as follows:

-

Purity Assessment: Determine the melting point of the synthesized compound and compare it with the literature value. Perform High-Performance Liquid Chromatography (HPLC) to assess purity.

-

Structural Confirmation:

-

Acquire ¹H and ¹³C NMR spectra to confirm the molecular structure.

-

Obtain an FTIR spectrum to identify the key functional groups (O-H, C=N, C=C).

-

-

Crystallographic Analysis (Optional but Recommended):

-

Grow single crystals of the compound.

-

Perform single-crystal X-ray diffraction analysis to determine the precise bond lengths, bond angles, and crystal packing.

-

Visualizations

Molecular Structure

Caption: Molecular structure of glyoxalbis(2-hydroxyanil).

Synthesis Reaction

Caption: Synthesis of glyoxalbis(2-hydroxyanil).

Experimental Workflow

Caption: Experimental workflow for synthesis and characterization.

References

Spectroscopic Profile of Glyoxalbis(2-hydroxyanil): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glyoxalbis(2-hydroxyanil), a Schiff base ligand with applications in coordination chemistry and analytical sciences. The information is compiled from various sources and is intended to serve as a foundational reference for researchers working with this compound.

Compound Overview

Glyoxalbis(2-hydroxyanil), with the chemical formula C₁₄H₁₂N₂O₂, is a symmetrical Schiff base formed from the condensation of glyoxal and 2-aminophenol.[1] At room temperature, it typically appears as a yellow to orange crystalline solid.[1] While its solubility in water is limited, it is more soluble in organic solvents like ethanol, methanol, and dimethylformamide.[1] Its primary utility lies in its capacity as a tetradentate ligand, forming stable complexes with various transition metal ions.

Chemical Structure:

Figure 1: Chemical structure of Glyoxalbis(2-hydroxyanil).

Spectroscopic Data

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For Glyoxalbis(2-hydroxyanil), the spectrum is expected to be symmetrical. The following table provides predicted chemical shifts (δ) in ppm relative to a standard reference.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-OH | ~13.0 - 14.0 | Singlet (broad) | 2H |

| Imine-CH | ~8.5 - 9.0 | Singlet | 2H |

| Aromatic-H | ~6.8 - 7.5 | Multiplet | 8H |

Note: The broadness of the hydroxyl proton signal is due to hydrogen bonding and exchange phenomena. The exact chemical shifts of the aromatic protons will depend on their specific positions on the phenyl rings and the solvent used.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule. The predicted chemical shifts for Glyoxalbis(2-hydroxyanil) are presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Imine C=N | ~160 - 165 |

| Aromatic C-O | ~150 - 155 |

| Aromatic C (unsubstituted) | ~115 - 130 |

| Aromatic C (quaternary) | ~135 - 145 |

Note: The solvent for which some experimental data exists is "Polysol".[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for Glyoxalbis(2-hydroxyanil).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching (hydrogen-bonded) | 3200 - 3500 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=N (imine) | Stretching | 1600 - 1630 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (phenol) | Stretching | 1200 - 1300 |

Note: The presence of a strong, broad band in the 3200-3500 cm⁻¹ region is indicative of the hydroxyl groups, while the sharp peak around 1600-1630 cm⁻¹ is characteristic of the imine bond.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic Schiff bases typically exhibit strong absorption bands in the UV and visible regions.

| Solvent | λmax (nm) | **Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) ** | Electronic Transition |

| Ethanol | ~230 - 280 | > 10,000 | π → π* (aromatic rings) |

| ~320 - 400 | > 5,000 | n → π* (imine) |

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for Glyoxalbis(2-hydroxyanil).

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

Sample Preparation:

-

Weigh approximately 10-20 mg of Glyoxalbis(2-hydroxyanil).

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shifts, particularly for the hydroxyl protons.

-

Ensure the sample is fully dissolved before placing it in the spectrometer.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is typically used.

Sample Preparation (Solid State):

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of Glyoxalbis(2-hydroxyanil) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Visible (UV-Vis) Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is suitable for this analysis.

Sample Preparation:

-

Prepare a stock solution of Glyoxalbis(2-hydroxyanil) of a known concentration in a suitable UV-grade solvent (e.g., ethanol, methanol).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the spectrum over the desired wavelength range (e.g., 200-600 nm).

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of Glyoxalbis(2-hydroxyanil) and the relationship between the different spectroscopic techniques in structure elucidation.

Figure 2: General workflow for the synthesis and spectroscopic characterization of Glyoxalbis(2-hydroxyanil).

References

An In-depth Technical Guide to the Solubility of Glyoxal-bis(2-hydroxyanil)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glyoxal-bis(2-hydroxyanil)

Glyoxal-bis(2-hydroxyanil), with the chemical formula C₁₄H₁₂N₂O₂, is a crystalline solid that is sparingly soluble in water but demonstrates solubility in a range of organic solvents.[1][2] Its utility as a ligand in the formation of metal complexes and its potential biological activities make understanding its solubility crucial for various applications, including reaction condition optimization, formulation development, and analytical method development.

Qualitative Solubility Profile

Based on available data, Glyoxal-bis(2-hydroxyanil) exhibits the following general solubility characteristics:

Vendor information and safety data sheets indicate solubility in the following organic solvents:

-

Ethanol[3]

-

Methanol[3]

-

Dimethylformamide (DMF)[1]

-

Benzene

-

Dioxane

-

Trichloromethane (Chloroform)[3]

-

Ether[3]

One supplier specifies a clear 0.5% solution in methanol can be achieved, and another details the preparation of a 2 g/L solution in 96% ethanol for reagent purposes.[4][5] While not definitive saturation points, these values provide a baseline for solubility expectations.

Quantitative Solubility Data (Illustrative)

The following table presents an illustrative summary of the quantitative solubility of Glyoxal-bis(2-hydroxyanil) in various solvents at standard conditions (25 °C, 1 atm). This data is compiled based on qualitative descriptions and should be experimentally verified for precise applications.

| Solvent | Chemical Formula | Solubility ( g/100 mL) (Illustrative) | Molar Solubility (mol/L) (Illustrative) |

| Water | H₂O | < 0.01 | < 0.0004 |

| Ethanol | C₂H₅OH | ~ 0.4 | ~ 0.166 |

| Methanol | CH₃OH | ~ 0.5 | ~ 0.208 |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | > 1.0 | > 0.416 |

| Chloroform | CHCl₃ | Soluble | - |

| Diethyl Ether | (C₂H₅)₂O | Soluble | - |

| Dioxane | C₄H₈O₂ | Soluble | - |

| Benzene | C₆H₆ | Soluble | - |

Note: The molecular weight of Glyoxal-bis(2-hydroxyanil) is 240.26 g/mol .

Experimental Protocol for Thermodynamic Solubility Determination

The following detailed methodology describes the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound like Glyoxal-bis(2-hydroxyanil).[6][7][8] This method involves achieving equilibrium between the dissolved and undissolved solute, followed by quantification of the solute in the saturated solution.

Materials and Equipment

-

Glyoxal-bis(2-hydroxyanil) (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Spatula and weighing paper

Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of Glyoxal-bis(2-hydroxyanil) and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for Glyoxal-bis(2-hydroxyanil) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of Glyoxal-bis(2-hydroxyanil) to a series of vials, ensuring there is more solid than will dissolve.

-

Pipette a precise volume of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent any solid particles from interfering with the absorbance measurement.

-

-

Analysis of Saturated Solution:

-

Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of Glyoxal-bis(2-hydroxyanil) in that solvent at the specified temperature.

-

Signaling Pathways and Logical Relationships

While Glyoxal-bis(2-hydroxyanil) is not directly involved in biological signaling pathways in the traditional sense, its application in areas like drug development necessitates an understanding of logical relationships in experimental design. The following diagram illustrates the decision-making process based on solubility results.

Caption: Decision pathway based on solubility assessment.

Conclusion

This technical guide provides a foundational understanding of the solubility of Glyoxal-bis(2-hydroxyanil). While quantitative data remains to be definitively established in the literature, the provided experimental protocol offers a robust framework for researchers to determine these values in their laboratories. The qualitative data and illustrative quantitative values serve as a useful starting point for experimental design and formulation development involving this versatile compound. Accurate determination of solubility is a critical step in unlocking the full potential of Glyoxal-bis(2-hydroxyanil) in its various scientific applications.

References

- 1. fishersci.com [fishersci.com]

- 2. carlroth.com [carlroth.com]

- 3. Glyoxal-bis-(2-hydroxyanil), 10 g, CAS No. 1149-16-2 | Metal Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 4. d.analytichem.com [d.analytichem.com]

- 5. Glyoxalbis(2-hydroxyanil), 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. bioassaysys.com [bioassaysys.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Glyoxal-bis(2-hydroxyanil)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Glyoxal-bis(2-hydroxyanil), a Schiff base compound of interest in various chemical and pharmaceutical applications. Due to a lack of specific published thermal analysis data for this compound, this guide synthesizes information based on the known thermal behavior of related Schiff bases, anilines, and phenolic compounds. It outlines the expected decomposition pathways and provides detailed experimental protocols for researchers to conduct their own thermal analysis. The quantitative data presented is illustrative and serves as a benchmark for such experimental investigations.

Physicochemical Properties

A summary of the key physicochemical properties of Glyoxal-bis(2-hydroxyanil) is presented in Table 1.

Table 1: Physicochemical Properties of Glyoxal-bis(2-hydroxyanil)

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1][2] |

| Molecular Weight | 240.26 g/mol | [3][4] |

| Appearance | White to light yellow powder/crystals | [3] |

| Melting Point | 203-211 °C | [3] |

| Solubility | Insoluble in water. Soluble in benzene, ethanol, methanol, and dioxane. | |

| CAS Number | 1149-16-2 | [1][4] |

Thermal Decomposition Profile

The thermal decomposition of Glyoxal-bis(2-hydroxyanil) is expected to proceed in multiple stages, characteristic of complex organic molecules. The presence of imine (C=N) and hydroxyl (-OH) functionalities on the aromatic rings dictates its degradation pathway.

Expected Decomposition Stages

Based on the analysis of similar Schiff bases, a multi-stage decomposition is anticipated under an inert atmosphere (e.g., nitrogen or argon).

-

Stage 1: Initial Decomposition. The initial phase of decomposition is likely to involve the cleavage of the imine linkages, which are typically the weaker points in the molecular structure. This would lead to the fragmentation of the molecule.

-

Stage 2: Fragmentation of Aromatic Rings. Following the initial breakdown, the resulting fragments, including phenolic and aniline-type structures, would undergo further decomposition at higher temperatures. This stage involves the breaking of the aromatic rings.

-

Stage 3: Carbonization. At very high temperatures, the organic fragments will likely convert into a stable carbonaceous residue.

Hazardous Decomposition Products

Under combustion conditions (in the presence of oxygen), the primary hazardous decomposition products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

Illustrative Quantitative Thermal Analysis Data

The following tables present hypothetical yet realistic data that one might expect from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of Glyoxal-bis(2-hydroxyanil). This data is intended to serve as a guide for researchers in their experimental design and data interpretation.

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) | Probable Lost Fragments |

| 1 | 220 - 350 | ~ 45% | ~ 55% | Cleavage of imine bonds, loss of C₂H₂N₂ fragments |

| 2 | 350 - 600 | ~ 35% | ~ 20% | Fragmentation of phenolic rings |

| 3 | > 600 | ~ 20% | Stable Residue | Carbonization |

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Interpretation |

| Endotherm | ~205 | ~210 | ~150 | Melting |

| Exotherm | ~230 | ~280 | - | Initial Decomposition |

| Exotherm | ~360 | ~450 | - | Secondary Decomposition |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability and decomposition of Glyoxal-bis(2-hydroxyanil) are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of Glyoxal-bis(2-hydroxyanil) and identify its decomposition stages.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Glyoxal-bis(2-hydroxyanil) into a ceramic or platinum crucible.

-

Atmosphere: High purity nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset and end temperatures for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (melting, decomposition) in Glyoxal-bis(2-hydroxyanil).

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Glyoxal-bis(2-hydroxyanil) into an aluminum pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: High purity nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Integrate the peaks to determine the enthalpy changes associated with melting and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of Glyoxal-bis(2-hydroxyanil).[5]

Methodology:

-

Instrument: A pyrolysis unit coupled to a GC-MS system.

-

Sample Preparation: Place a small amount (~0.1-0.5 mg) of Glyoxal-bis(2-hydroxyanil) into a pyrolysis tube.

-

Pyrolysis:

-

Set the pyrolysis temperature to correspond to the major decomposition stages identified by TGA (e.g., 300 °C and 500 °C).

-

Heat the sample rapidly to the set temperature.

-

-

Gas Chromatography (GC):

-

Injector Temperature: 280 °C.

-

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: 40-600 m/z.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for a comprehensive thermal analysis of Glyoxal-bis(2-hydroxyanil).

Caption: Workflow for the thermal analysis of Glyoxal-bis(2-hydroxyanil).

Logical Relationship for Decomposition Analysis

This diagram illustrates the relationship between the experimental techniques and the information derived to understand the decomposition process.

Caption: Analysis of thermal decomposition products and pathways.

References

The Enduring Legacy of Glyoxalbis(2-hydroxyanil): A Comprehensive Technical Guide for Researchers

A cornerstone of analytical chemistry for decades, Glyoxalbis(2-hydroxyanil) (GBHA) continues to be a vital reagent for researchers, scientists, and drug development professionals. This in-depth technical guide explores the discovery, history, and multifaceted applications of this versatile Schiff base derivative, providing detailed experimental protocols and quantitative data to support its use in modern research.

First synthesized in the mid-20th century, Glyoxalbis(2-hydroxyanil) emerged from broader investigations into the coordination chemistry of Schiff base ligands.[1] Its synthesis involves a condensation reaction between glyoxal and 2-hydroxyaniline. This deceptively simple molecule quickly proved its worth as a highly effective analytical reagent, primarily for the determination of metal ions.

Physicochemical Properties

Glyoxalbis(2-hydroxyanil) is a yellow to orange crystalline solid with the chemical formula C₁₄H₁₂N₂O₂.[1] It exhibits limited solubility in water but is soluble in organic solvents such as ethanol and methanol.[1]

| Property | Value |

| Chemical Formula | C₁₄H₁₂N₂O₂ |

| Molar Mass | 240.26 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | Approximately 200 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol |

Historical Development and Key Applications

The initial significant application of GBHA was as a specific spot test for calcium, a discovery credited to Goldstein and Stark-Mayer. This qualitative observation paved the way for its quantitative use. Subsequent research by scientists such as Florence and Morgan, Bellinger and Campbell, and Mager and Farese established GBHA as a reliable spectrophotometric reagent for the determination of calcium in various matrices, including serum.[2]

Beyond calcium, the analytical applications of GBHA have expanded to include the determination of other metal ions. Notably, it has been successfully employed for the spectrofluorimetric determination of trace amounts of cadmium and the spectrophotometric analysis of uranium.[1][3]

Synthesis of Glyoxalbis(2-hydroxyanil)

Experimental Protocol: Synthesis of Glyoxalbis(2-hydroxyanil)

Materials:

-

Glyoxal (40% aqueous solution)

-

2-Aminophenol

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve 2-aminophenol in ethanol in a round-bottom flask.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add an equimolar amount of 40% aqueous glyoxal solution to the flask with constant stirring.

-

Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product is collected by filtration.

-

Recrystallize the crude product from ethanol to obtain pure Glyoxalbis(2-hydroxyanil).

-

Dry the purified crystals in a vacuum oven.

Analytical Applications: Experimental Protocols

Spectrophotometric Determination of Calcium

This method is based on the formation of a colored complex between calcium ions and GBHA in an alkaline medium.

Reagents:

-

GBHA Reagent (0.5% w/v): Dissolve 0.5 g of Glyoxalbis(2-hydroxyanil) in 100 mL of absolute ethanol.

-

Alkaline Buffer (pH 12.5): Prepare by mixing appropriate volumes of 0.1 M sodium hydroxide and 0.1 M sodium borate.

-

Standard Calcium Solution (100 ppm): Dissolve 0.250 g of anhydrous calcium carbonate in a minimum amount of dilute HCl and dilute to 1 L with deionized water.

Procedure:

-

To a 10 mL volumetric flask, add a suitable aliquot of the sample solution containing calcium.

-

Add 1 mL of the alkaline buffer solution.

-

Add 2 mL of the GBHA reagent solution and mix well.

-

Dilute to the mark with deionized water.

-

Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Construct a calibration curve using standard calcium solutions.

References

Theoretical studies on Glyoxalbis(2-hydroxyanil) metal complexes

An In-depth Technical Guide on the Theoretical Studies of Glyoxalbis(2-hydroxyanil) Metal Complexes

Audience: Researchers, scientists, and drug development professionals.

I. Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. Their facile synthesis, structural diversity, and tunable electronic properties have made them subjects of intense research. Among these, Glyoxalbis(2-hydroxyanil) stands out as a particularly interesting tetradentate Schiff base ligand. Its ability to coordinate with metal ions through two nitrogen and two oxygen atoms allows for the formation of stable five- or six-membered chelate rings.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of the structure, bonding, and electronic properties of these metal complexes.[1] Such computational approaches provide insights that are often complementary to experimental data, enabling a deeper understanding of reaction mechanisms, spectroscopic properties, and potential applications. This guide provides a comprehensive overview of the theoretical studies on Glyoxalbis(2-hydroxyanil) metal complexes, focusing on their synthesis, structural characterization, and computational analysis.

The applications of Glyoxalbis(2-hydroxyanil) and its metal complexes are diverse, ranging from their use as analytical reagents for metal ion detection to their potential as catalysts and therapeutic agents.[2] The study of their biological activities, including antimicrobial and anticancer properties, is a burgeoning field, with molecular docking simulations providing valuable insights into their mechanisms of action at a molecular level.

II. Synthesis of Glyoxalbis(2-hydroxyanil) Metal Complexes

The synthesis of Glyoxalbis(2-hydroxyanil) metal complexes is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthetic Protocol

A general method for the synthesis of these complexes involves the following steps:

-

Dissolution of the Ligand: Glyoxalbis(2-hydroxyanil) is dissolved in a suitable organic solvent, such as ethanol or methanol.

-

Dissolution of the Metal Salt: The corresponding metal salt (e.g., chloride, nitrate, or acetate) is dissolved in the same or a different miscible solvent.

-

Reaction: The solution of the metal salt is added dropwise to the ligand solution with constant stirring. The reaction mixture is often refluxed for a period of time to ensure complete complexation.

-

Isolation of the Complex: The resulting solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

The molar ratio of the metal to the ligand is a critical parameter that influences the stoichiometry and structure of the final complex.

Caption: General workflow for the synthesis of Glyoxalbis(2-hydroxyanil) metal complexes.

III. Experimental and Computational Methodologies

A combination of experimental and computational techniques is typically employed to thoroughly characterize Glyoxalbis(2-hydroxyanil) metal complexes.

Experimental Techniques

-

Spectroscopic Methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the coordination sites of the ligand. A shift in the characteristic vibrational frequencies of the azomethine (-C=N) and phenolic (C-O) groups upon complexation provides evidence of metal-ligand bond formation.

-

UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex. The appearance of new absorption bands or shifts in the existing bands of the ligand can be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can confirm complex formation.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these complexes in the solid state. It provides precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Computational Details

-

Density Functional Theory (DFT): DFT has proven to be a powerful tool for studying the electronic structure and properties of transition metal complexes.[1]

-

Functionals: A variety of exchange-correlation functionals are used, with hybrid functionals like B3LYP being very common. Other functionals such as PBE0 and M06 may also be employed.

-

Basis Sets: The choice of basis set is crucial for obtaining accurate results. For the metal atom, effective core potentials (ECPs) such as LANL2DZ are often used, while for the lighter atoms (C, H, N, O), Pople-style basis sets (e.g., 6-31G(d,p)) or correlation-consistent basis sets are common.

-

-

Time-Dependent DFT (TD-DFT): This method is used to calculate the electronic absorption spectra of the complexes, allowing for a theoretical assignment of the experimentally observed UV-Vis bands.

Caption: Logical workflow for the computational analysis of Glyoxalbis(2-hydroxyanil) metal complexes.

IV. Theoretical Studies on Structure and Bonding

Theoretical calculations provide a wealth of information regarding the geometric and electronic structure of Glyoxalbis(2-hydroxyanil) metal complexes.

Molecular Geometry

The coordination geometry around the central metal ion is a key feature of these complexes. DFT calculations can accurately predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography.

Table 1: Selected Calculated Bond Lengths (Å) for Glyoxalbis(2-hydroxyanil) Metal Complexes

| Metal Ion | M-N (Å) | M-O (Å) | Computational Method | Reference |

| Ru(III) | - | - | DFT | [3] |

| Ni(II) | 1.858 - 1.863 | 1.844 - 1.868 | BLYP/TZP | [4] |

| Cu(II) | 1.927 | 1.885 | DFT | [5] |

| Co(II) | - | - | - | Data not available |

| Zn(II) | - | - | - | Data not available |

Note: Data for Ni(II) and Cu(II) are for similar Schiff base complexes and serve as illustrative examples. Specific data for Glyoxalbis(2-hydroxyanil) complexes with these metals are needed for a complete table.

Table 2: Selected Calculated Bond Angles (°) for Glyoxalbis(2-hydroxyanil) Metal Complexes

| Metal Ion | N-M-N (°) | O-M-O (°) | N-M-O (°) | Computational Method | Reference |

| Ru(III) | - | - | - | DFT | [3] |

| Ni(II) | - | - | - | BLYP/TZP | [4] |

| Cu(II) | - | - | - | DFT | [5] |

| Co(II) | - | - | - | - | Data not available |

| Zn(II) | - | - | - | - | Data not available |

Note: A comprehensive table requires specific computational data for Glyoxalbis(2-hydroxyanil) complexes with a range of metals.

Vibrational Analysis

DFT calculations can be used to compute the vibrational frequencies of the complexes, which aids in the assignment of the experimental IR and Raman spectra.

Table 3: Key Calculated Vibrational Frequencies (cm⁻¹) for Glyoxalbis(2-hydroxyanil) Metal Complexes

| Metal Ion | ν(C=N) | ν(C-O) | ν(M-N) | ν(M-O) | Computational Method | Reference |

| Ru(III) | - | - | - | - | DFT | [3] |

| Ni(II) | - | - | - | - | BLYP/TZP | [4] |

| Cu(II) | ~1606 | - | 456 | 541 | DFT | [5] |

| Co(II) | - | - | - | - | - | Data not available |

| Zn(II) | - | - | - | - | - | Data not available |

Note: The presented data for Cu(II) is for a similar Schiff base complex. More specific data is needed.

Electronic Structure and Spectra

The electronic properties of these complexes, such as the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding their reactivity and spectroscopic behavior. The HOMO-LUMO energy gap is an indicator of the kinetic stability of the complex.

TD-DFT calculations are instrumental in interpreting the electronic spectra. For instance, in the diruthenium complex studied by Kar et al., an intervalence charge-transfer band was observed, indicating a mixed-valence state.[3]

Table 4: Calculated Electronic Transitions for Glyoxalbis(2-hydroxyanil) Metal Complexes

| Metal Ion | Calculated λ_max (nm) | Assignment | Computational Method | Reference |

| Ru(III)/Ru(IV) | 1800 | Intervalence Charge Transfer | - | [3] |

| Ni(II) | - | - | - | Data not available |

| Cu(II) | 320, 335, 348 | Intraligand and LMCT | PBE0/Def2-TZVP | [5] |

| Co(II) | - | - | - | Data not available |

| Zn(II) | - | - | - | Data not available |

Note: The Cu(II) data is for a related Schiff base complex.

V. Biological Applications and Molecular Docking

Schiff base metal complexes are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Theoretical studies, particularly molecular docking, can provide valuable insights into the potential mechanisms of these activities.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug development, it is used to predict the binding mode of a ligand (the metal complex) to the active site of a target protein or DNA.

Caption: General workflow for molecular docking studies of Glyoxalbis(2-hydroxyanil) metal complexes.

Table 5: Illustrative Molecular Docking Results for Schiff Base Metal Complexes

| Complex | Target | Binding Energy (kcal/mol) | Key Interactions | Reference |

| Zn(II) complex | DNA | - | Groove binding | [6] |

| Ni(II) complex | Janus kinase (JAK) | - | - | Data for a different Schiff base |

| Co(II) complex | Bacterial proteins | - | - | Data for a different Schiff base |

| Cu(II) complex | - | - | - | Data not available |

Note: This table is illustrative and requires specific docking data for Glyoxalbis(2-hydroxyanil) complexes.

VI. Conclusion

Theoretical studies, particularly DFT and TD-DFT, provide invaluable insights into the structural, electronic, and spectroscopic properties of Glyoxalbis(2-hydroxyanil) metal complexes. These computational methods, in conjunction with experimental data, allow for a comprehensive understanding of these versatile compounds. The ability to predict molecular geometries, vibrational frequencies, and electronic transitions aids in the interpretation of experimental results and can guide the design of new complexes with tailored properties. Furthermore, molecular docking simulations offer a powerful approach to explore their potential biological applications by elucidating their interactions with biological macromolecules. Future research in this area will likely focus on expanding the range of metal ions studied, exploring their catalytic activities, and further investigating their potential as therapeutic agents, with theoretical studies continuing to play a pivotal role in these endeavors.

References

- 1. The X-ray crystal structure of bis(glycinohydroxamato)nickel(II). A novel co-ordination of nickel by a hydroxamic acid via the nitrogen atom of the NHOH group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis, XÂRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate [pubs.sciepub.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, crystal structure, DNA binding and molecular docking studies of zinc(II) carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyoxalbis(2-hydroxyanil): A Comprehensive Technical Guide

CAS Number: 1149-16-2

Synonyms: 2,2'-(Ethanediylidenedinitrilo)diphenol, GBHA, Calcium Red

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of Glyoxalbis(2-hydroxyanil), a versatile Schiff base primarily utilized as a sensitive indicator for metal titrations and in spectrophotometric analysis. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Properties

Glyoxalbis(2-hydroxyanil) is a crystalline solid, with its color ranging from yellow to orange or white to light yellow.[1] It is sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol, methanol, and dimethylformamide.[1]

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₂N₂O₂ | |

| Molecular Weight | 240.26 g/mol | |

| Melting Point | 200-211 °C | |

| Appearance | Yellow to orange or white to light yellow crystalline solid/powder | [1] |

| Solubility | Low solubility in water; soluble in ethanol, methanol, and dimethylformamide | [1] |

Spectral Data

-

¹H NMR: Signals corresponding to aromatic protons, the azomethine (-CH=N-) protons, and the hydroxyl (-OH) protons.

-

¹³C NMR: Resonances for the aromatic carbons and the imine carbon.

-

FTIR (cm⁻¹): Characteristic absorption bands for O-H stretching, C-H aromatic stretching, C=N (imine) stretching, and C-O stretching. Supplier data confirms the infrared spectrum conforms to the structure.[2]

-

UV-Vis: Absorption maxima corresponding to π-π* and n-π* electronic transitions within the aromatic rings and the imine groups.

Experimental Protocols

Synthesis of Glyoxalbis(2-hydroxyanil)

A common method for the synthesis of Glyoxalbis(2-hydroxyanil) is the condensation reaction between glyoxal and 2-aminophenol. The following protocol is based on a procedure described in the literature.

Reaction: 2 C₆H₇NO + C₂H₂O₂ → C₁₄H₁₂N₂O₂ + 2 H₂O

Procedure:

-

Dissolve 164 g (1.5 moles) of 2-aminophenol in 700 mL of methanol and heat the solution to 50 °C.

-

To mitigate oxidation of the 2-aminophenol, displace the air in the reaction vessel with an inert gas, such as nitrogen.

-

Slowly add 150 g (0.75 moles) of a 30% aqueous solution of glyoxal to the heated solution dropwise.

-

Crystallization of the product should commence shortly after the addition of glyoxal.

-

After the addition is complete, continue to boil the mixture for an additional 15 minutes.

-

Cool the reaction mixture and filter to collect the crystalline product.

-

The crude product can be purified by recrystallization from a suitable solvent like isopropanol, or by dissolving it in dimethylformamide and precipitating with water to yield a product with a melting point of 220-222 °C.

References

An In-depth Technical Guide to the Schiff Base Coordination Chemistry of Glyoxal-bis(2-hydroxyanil)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyoxal-bis(2-hydroxyanil), often abbreviated as H₂gbha, is a Schiff base ligand synthesized from the condensation of glyoxal and 2-aminophenol.[1] Its molecular structure features two imine (-C=N-) groups and two phenolic hydroxyl (-OH) groups, making it a versatile tetradentate ligand capable of coordinating with a variety of metal ions.[2] The resulting metal complexes have garnered significant interest due to their potential applications in catalysis, analytical chemistry, and as biological agents.[2][3][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from Glyoxal-bis(2-hydroxyanil).

Synthesis

Synthesis of the Ligand: Glyoxal-bis(2-hydroxyanil) (H₂gbha)

The synthesis of Glyoxal-bis(2-hydroxyanil) is typically achieved through a condensation reaction between glyoxal and 2-hydroxyaniline (also known as 2-aminophenol).[2]

Experimental Protocol:

-

Dissolve 2-hydroxyaniline (2 equivalents) in a suitable solvent, such as ethanol or methanol.

-

To this solution, add an aqueous solution of glyoxal (1 equivalent) dropwise with constant stirring.

-

The reaction mixture is then refluxed for a period of 2-4 hours.

-

Upon cooling, a solid precipitate of Glyoxal-bis(2-hydroxyanil) forms.

-

The product is collected by filtration, washed with cold ethanol, and dried in a desiccator.

Synthesis of Metal Complexes

The metal complexes of Glyoxal-bis(2-hydroxyanil) are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. The general procedure is outlined below, with specific examples for various transition metal ions.

General Experimental Protocol:

-

Dissolve Glyoxal-bis(2-hydroxyanil) (1 equivalent) in a suitable solvent, such as ethanol or methanol, often with gentle heating.

-

In a separate flask, dissolve the metal salt (e.g., chloride, nitrate, or acetate salt) (1 equivalent) in the same solvent.

-

Add the metal salt solution dropwise to the ligand solution with continuous stirring.

-

The pH of the reaction mixture may be adjusted by adding a base (e.g., sodium hydroxide or ammonia solution) to facilitate deprotonation of the phenolic hydroxyl groups and subsequent coordination.

-

The mixture is then refluxed for several hours.

-

The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.

Physicochemical Characterization

The synthesized ligand and its metal complexes are characterized by various physicochemical techniques to elucidate their structure and properties.

Spectroscopic Analysis

Table 1: Key Spectroscopic Data for Glyoxal-bis(2-hydroxyanil) and its Metal Complexes (Representative Data)

| Compound | ν(C=N) (cm⁻¹) | ν(O-H) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-O) (cm⁻¹) | UV-Vis λₘₐₓ (nm) (Transition) |

| H₂gbha | ~1620 | ~3400 (broad) | - | - | ~280 (π→π), ~350 (n→π) |

| [Cu(gbha)] | ~1600 | Disappears | ~500-550 | ~400-450 | ~400 (LMCT), ~600 (d-d) |

| [Ni(gbha)] | ~1605 | Disappears | ~510-560 | ~410-460 | ~380 (LMCT), ~550 (d-d) |

| [Co(gbha)] | ~1610 | Disappears | ~500-540 | ~420-470 | ~420 (LMCT), ~650 (d-d) |

| [Zn(gbha)] | ~1600 | Disappears | ~490-530 | ~400-440 | ~390 (LMCT) |

Note: The exact positions of the IR bands and UV-Vis absorption maxima can vary depending on the specific metal ion and the experimental conditions. The data presented here are representative values based on studies of similar Schiff base complexes.

The disappearance of the ν(O-H) band and the shift of the ν(C=N) band to a lower frequency in the IR spectra of the complexes compared to the free ligand indicate the coordination of the phenolic oxygen and the imine nitrogen to the metal ion. The appearance of new bands in the far-IR region, assigned to ν(M-N) and ν(M-O) vibrations, further confirms complex formation.

In the UV-Vis spectra, the bands corresponding to the intra-ligand transitions (π→π* and n→π*) are typically shifted upon complexation. New bands may appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions for transition metal complexes.

Magnetic Susceptibility and Thermal Analysis

Magnetic susceptibility measurements are crucial for determining the geometry of the complexes. For instance, Cu(II) complexes are expected to be paramagnetic, while Zn(II) complexes are diamagnetic. Thermal analysis techniques like thermogravimetric analysis (TGA) provide information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

Table 2: Magnetic Moment and Thermal Data for Representative Metal Complexes

| Complex | Magnetic Moment (μ_eff, B.M.) | Geometry (Predicted) | Decomposition Steps (TGA) |

| [Cu(gbha)] | 1.7 - 2.2 | Square Planar/Octahedral | Loss of coordinated water (if any), followed by ligand decomposition. |

| [Ni(gbha)] | 2.9 - 3.4 (Octahedral) or Diamagnetic (Square Planar) | Octahedral or Square Planar | Similar to Cu(II) complex. |

| [Co(gbha)] | 4.3 - 5.2 (Octahedral) or 2.1 - 2.9 (Square Planar) | Octahedral or Square Planar | Similar to Cu(II) complex. |

| [Zn(gbha)] | Diamagnetic | Tetrahedral/Octahedral | Similar to Cu(II) complex. |